3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid

Catalog No.
S579999
CAS No.
1713-07-1
M.F
C9H7I3N2O3
M. Wt
571.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid

CAS Number

1713-07-1

Product Name

3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid

IUPAC Name

3-acetamido-5-amino-2,4,6-triiodobenzoic acid

Molecular Formula

C9H7I3N2O3

Molecular Weight

571.88 g/mol

InChI

InChI=1S/C9H7I3N2O3/c1-2(15)14-8-5(11)3(9(16)17)4(10)7(13)6(8)12/h13H2,1H3,(H,14,15)(H,16,17)

InChI Key

XCNHOBHCZBIGJP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)N)I)C(=O)O)I

Synonyms

3-Acetamido-5-amino-2,4,6-triiodobenzoic Acid; 2,4,6-Triiodo-3-acetylamino-5-aminobenzoic Acid; 2,4,6-Triiodo-3-amino-5-acetamidobenzoic Acid; 3-Acetamido-5-amino-2,4,6-triiodobenzoic Acid

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)N)I)C(=O)O)I

Acetylation of Primary Amines and Amino Acids

3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid

(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid

Catalytic Protodeboronation of Pinacol Boronic Esters

N-Succinyl-Amino Acid Racemase

3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid is an organic compound with the molecular formula C₉H₇I₃N₂O₃ and a CAS number of 1713-07-1. This compound is structurally characterized by the presence of multiple iodine atoms, an acetylamino group, and an amino group attached to a benzoic acid framework. It is primarily recognized as a degradation product of diatrizoic acid, a contrast agent used in medical imaging. The compound's unique structure contributes to its properties, including its solubility and reactivity, which are influenced by the functional groups present .

3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid itself is not known to have a specific mechanism of action in biological systems. Its significance lies in being an impurity of diatrizoic acid, which acts as a contrast agent by blocking X-rays in specific tissues, allowing for better visualization during imaging procedures.

  • Skin and eye irritation: Similar to diatrizoic acid, it could potentially cause irritation upon contact.
  • Allergic reactions: Although less common, diatrizoic acid can cause allergic reactions. The potential for similar reactions with this impurity is unknown and requires further investigation.

The chemical reactivity of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid can be attributed to its functional groups. It can undergo various reactions typical of amines and carboxylic acids, such as:

  • Acetylation: The introduction of an acetyl group can modify its reactivity and solubility.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Nucleophilic Substitution: The iodine atoms can participate in nucleophilic substitution reactions, making the compound useful in organic synthesis.

These reactions are vital for synthesizing derivatives or modifying the compound for specific applications .

While 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid itself does not have a well-defined biological mechanism of action, it plays a significant role in the context of diatrizoic acid. Diatrizoic acid is known for its use as a contrast agent in radiological procedures, where it enhances imaging by blocking X-rays in specific tissues. The biological significance of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid primarily lies in its role as an impurity or degradation product that may affect the purity and quality control of diatrizoic acid preparations .

The synthesis of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid typically involves:

  • Starting Materials: Utilizing 5-amino-2,4,6-triiodobenzoic acid as a precursor.
  • Acetylation Reaction: The acetylation process can be performed using acetyl chloride or acetic anhydride in the presence of a base like triethylamine.
  • Purification: After the reaction, purification methods such as recrystallization or chromatography may be employed to isolate the desired product.

This method allows for the efficient formation of the acetylamino group while maintaining the integrity of the triiodobenzoic structure .

3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid is primarily utilized in:

  • Quality Control: As an impurity marker for diatrizoic acid preparations to ensure product purity.
  • Chemical Research: Serving as a building block in organic synthesis and medicinal chemistry.
  • Corrosion Inhibition: Some studies have indicated its potential use as a corrosion inhibitor for mild steel in acidic environments .

Several compounds share structural similarities with 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Diatrizoic AcidContains two iodinated benzene ringsPrimary use as a contrast agent
5-Amino-2,4,6-triiodobenzoic AcidLacks acetyl groupDirect precursor to 3-(Acetylamino)
IopamidolContains an amide linkage and fewer iodinesUsed in imaging; less toxic than diatrizoic acid
IohexolSimilar iodinated structureLower osmolality compared to diatrizoic

The uniqueness of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid lies in its specific functional groups and its role as a degradation product rather than a primary therapeutic agent. Its chemical properties make it valuable for research purposes and quality control measures within pharmaceutical applications .

XLogP3

1.9

UNII

ANX7DM5BIY

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1713-07-1

Wikipedia

3-Amino-5-acetamido-2,4,6-triiodobenzoate

Dates

Modify: 2023-08-15

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